![molecular formula C22H26ClN3O3 B277861 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B277861.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPA belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of BPPA is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of inflammatory mediators in the body. By inhibiting these enzymes, BPPA reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
BPPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in the body. BPPA also reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BPPA is also soluble in common organic solvents, making it easy to handle in the lab. However, BPPA has some limitations for lab experiments. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BPPA.
Zukünftige Richtungen
There are several future directions for the study of BPPA. One potential direction is the investigation of its potential use in the treatment of cancer. BPPA has been found to exhibit significant anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is the investigation of its potential use in the treatment of neurological disorders. BPPA has been found to exhibit neuroprotective properties, and further studies are needed to determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, BPPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties and has potential use in the treatment of cancer and neurological disorders. Further studies are needed to determine its optimal dosage, administration route, and potential toxicity.
Synthesemethoden
The synthesis of BPPA involves the reaction of 4-(4-butanoylpiperazin-1-yl)-3-chlorobenzoic acid with 2-phenoxyacetyl chloride in the presence of a suitable base. The reaction results in the formation of BPPA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BPPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties. BPPA has also been studied for its potential use in the treatment of cancer and neurological disorders.
Eigenschaften
Produktname |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide |
---|---|
Molekularformel |
C22H26ClN3O3 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-2-6-22(28)26-13-11-25(12-14-26)20-10-9-17(15-19(20)23)24-21(27)16-29-18-7-4-3-5-8-18/h3-5,7-10,15H,2,6,11-14,16H2,1H3,(H,24,27) |
InChI-Schlüssel |
TZIXVGPJPSRSGC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |
Kanonische SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.